molecular formula C7H10O B6229754 1-ethynyl-1-methoxycyclobutane CAS No. 2613384-95-3

1-ethynyl-1-methoxycyclobutane

Cat. No.: B6229754
CAS No.: 2613384-95-3
M. Wt: 110.15 g/mol
InChI Key: PWZJWTKVMXPROY-UHFFFAOYSA-N
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Description

1-ethynyl-1-methoxycyclobutane is an organic compound with the molecular formula C7H10O. It is characterized by a cyclobutane ring substituted with an ethynyl group and a methoxy group. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethynyl-1-methoxycyclobutane can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by methylation of the resulting alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions typically involve low temperatures to prevent decomposition of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-1-methoxycyclobutane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethynyl-1-methoxycyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethynyl-1-methoxycyclobutane involves its interaction with various molecular targets. The ethynyl group can participate in reactions with electrophiles, while the methoxy group can act as a leaving group in substitution reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-ethynylcyclobutane: Lacks the methoxy group, resulting in different reactivity and applications.

    1-methoxycyclobutane: Lacks the ethynyl group, leading to different chemical properties and uses.

    1-ethynyl-1-methoxycyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its reactivity and stability.

Uniqueness

1-ethynyl-1-methoxycyclobutane is unique due to the presence of both an ethynyl group and a methoxy group on a cyclobutane ring

Properties

CAS No.

2613384-95-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-ethynyl-1-methoxycyclobutane

InChI

InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3

InChI Key

PWZJWTKVMXPROY-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1)C#C

Purity

95

Origin of Product

United States

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